molecular formula C23H18ClF6NO2 B11072986 6-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

6-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid

Cat. No.: B11072986
M. Wt: 489.8 g/mol
InChI Key: RDFIXTNXKOUBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-5-CHLORO-9-AZATETRACYCLO[10210~2,11~0~3,8~]PENTADECA-3,5,7-TRIENE-7-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-5-CHLORO-9-AZATETRACYCLO[10.2.1.0~2,11~.0~3,8~]PENTADECA-3,5,7-TRIENE-7-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then subjected to further reactions, such as cyclization and chlorination, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-5-CHLORO-9-AZATETRACYCLO[10.2.1.0~2,11~.0~3,8~]PENTADECA-3,5,7-TRIENE-7-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 10-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-5-CHLORO-9-AZATETRACYCLO[10.2.1.0~2,11~.0~3,8~]PENTADECA-3,5,7-TRIENE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-5-CHLORO-9-AZATETRACYCLO[10.2.1.0~2,11~.0~3,8~]PENTADECA-3,5,7-TRIENE-7-CARBOXYLIC ACID is unique due to its complex structure, which imparts distinct chemical reactivity and biological activity. Its combination of trifluoromethyl groups, chlorine atom, and multiple rings makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C23H18ClF6NO2

Molecular Weight

489.8 g/mol

IUPAC Name

10-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid

InChI

InChI=1S/C23H18ClF6NO2/c24-14-7-15-17-9-1-2-10(3-9)18(17)19(31-20(15)16(8-14)21(32)33)11-4-12(22(25,26)27)6-13(5-11)23(28,29)30/h4-10,17-19,31H,1-3H2,(H,32,33)

InChI Key

RDFIXTNXKOUBJW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4=C(C(=CC(=C4)Cl)C(=O)O)NC3C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.